(r)-3-Hydroxyvaleric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKYPYSUBKSCAT-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
262373-27-3 | |
| Details | Compound: Pentanoic acid, 3-hydroxy-, (3R)-, homopolymer, isotactic | |
| Record name | Pentanoic acid, 3-hydroxy-, (3R)-, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262373-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901308462 | |
| Record name | (3R)-3-Hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53538-53-7 | |
| Record name | (3R)-3-Hydroxypentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53538-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypentanoic acid, (3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053538537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-3-Hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-hydroxypentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPENTANOIC ACID, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0D5DW64UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Analytical Methodologies for R 3 Hydroxyvaleric Acid Quantification and Characterization
Ketosis and Ketoacidosis
3-hydroxyisovaleric acid can be elevated during episodes of metabolic decompensation and ketosis. nwu.ac.za
Inborn Errors of Metabolism
Chronically high levels of 3-hydroxyisovaleric acid are associated with several inborn errors of metabolism, including 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, biotinidase deficiency, and isovaleric aciduria. rupahealth.comhmdb.ca
Biological Roles and Significance of R 3 Hydroxyvaleric Acid
(R)-3-Hydroxyvaleric Acid as a Precursor for Biopolymers
This compound is a crucial building block for a class of bioplastics known as polyhydroxyalkanoates (PHAs). tandfonline.comresearchgate.net PHAs are polyesters produced by various microorganisms as a source of carbon and energy, typically under conditions of nutrient limitation and excess carbon. encyclopedia.pubwikipedia.org These biopolymers have garnered significant attention as sustainable alternatives to conventional plastics derived from fossil fuels due to their biodegradability and biocompatibility. encyclopedia.pubnih.gov
Integration of this compound into Polyhydroxyalkanoate (PHA) Copolymers (e.g., P(3HB-co-3HV))
This compound is incorporated as a monomer into the polyester chain of PHAs, most notably forming the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV)). tandfonline.comencyclopedia.pub This copolymer is an advancement over the homopolymer poly(3-hydroxybutyrate) (P(3HB)), which, despite its biodegradability, is often too brittle and stiff for many practical applications. encyclopedia.pubmdpi.com The integration of (R)-3-hydroxyvalerate (3HV) monomers alongside 3-hydroxybutyrate (3HB) monomers disrupts the crystalline structure of the polymer, leading to improved material properties. encyclopedia.pubacs.org
The inclusion of the 3HV monomer results in a P(3HB-co-3HV) copolymer with decreased crystallinity, which in turn leads to reduced stiffness and brittleness. encyclopedia.pub This modification enhances the flexibility and toughness of the bioplastic, making it more suitable for a wider range of applications, such as packaging materials. encyclopedia.pubwikipedia.org The properties of P(3HB-co-3HV) can be tailored by controlling the molar fraction of the 3HV monomer within the copolymer. encyclopedia.pubacs.org
Biosynthesis Mechanisms of this compound-containing PHAs
Microorganisms synthesize P(3HB-co-3HV) through fermentation processes. The biosynthesis of the 3HB monomer typically starts from acetyl-CoA, which is a common metabolic intermediate derived from sources like sugars or oils. encyclopedia.pub To incorporate the 3HV monomer, a precursor carbon source that can be metabolized to propionyl-CoA is required. encyclopedia.pubnih.gov
Common precursors for the 3HV monomer include odd-carbon-number fatty acids such as propionic acid and valeric acid, or their respective salts. encyclopedia.pubresearchgate.net The metabolic pathway for the formation of the 3HV monomer involves the β-oxidation of these odd-chain fatty acids. encyclopedia.pubresearchgate.net For instance, propionic acid is converted to propionyl-CoA, which then combines with acetyl-CoA to form the 3HV monomer. encyclopedia.pub Similarly, valeric acid can be converted to propionyl-CoA and acetyl-CoA, which then serve as the building blocks for the 3HV and 3HB monomers, respectively. encyclopedia.pub
A variety of microorganisms, including Cupriavidus necator (formerly known as Alcaligenes eutrophus), are capable of producing P(3HB-co-3HV) when supplied with appropriate carbon sources and 3HV precursors. tandfonline.commdpi.com Research has also explored the use of recombinant Escherichia coli strains engineered with the necessary PHA biosynthesis genes to produce these copolymers from glucose and propionate. nih.gov
| Precursor Substrate | Resulting Monomer Unit | Key Metabolic Intermediate |
| Sugars, Oils | 3-Hydroxybutyrate (3HB) | Acetyl-CoA |
| Propionic Acid | 3-Hydroxyvalerate (B1259860) (3HV) | Propionyl-CoA |
| Valeric Acid | 3-Hydroxyvalerate (3HV) | Propionyl-CoA |
| Odd-numbered Carboxylic Acids (C9-C17) | 3-Hydroxyvalerate (3HV) | Propionyl-CoA |
Role of this compound Monomer in PHA Architecture and Properties (Academic Perspective)
From an academic standpoint, the incorporation of the (R)-3-hydroxyvalerate monomer has a profound impact on the material science of PHAs. The 3HV monomer, with its longer side chain compared to the 3HB monomer, acts as a "defect" in the P(3HB) crystal lattice. encyclopedia.pub This disruption of the crystalline structure is the primary reason for the observed changes in the physical properties of P(3HB-co-3HV) compared to P(3HB). encyclopedia.pubacs.org
An increase in the molar percentage of 3HV in the copolymer generally leads to:
Decreased Crystallinity: The presence of 3HV monomers hinders the regular packing of the polymer chains, resulting in a lower degree of crystallinity. tandfonline.comencyclopedia.pub
Lower Melting Point: The disruption of the crystal lattice leads to a lower melting temperature, which can be beneficial for processing the material. tandfonline.commdpi.com
Increased Flexibility and Toughness: The reduced crystallinity results in a less brittle and more flexible material, as indicated by an increased elongation at break. encyclopedia.pubacs.org
Enhanced Biodegradability: A lower degree of crystallinity can lead to a higher rate of degradation, as the amorphous regions of the polymer are more accessible to microbial enzymes. encyclopedia.pubresearchgate.net
The relationship between the 3HV content and the material properties of P(3HB-co-3HV) allows for the fine-tuning of the bioplastic for specific applications.
| 3HV Content (mol%) | Effect on Melting Point | Effect on Crystallinity | Effect on Flexibility |
| Low | Higher | Higher | Lower |
| High | Lower | Lower | Higher |
This compound as a Metabolic Intermediate in Specific Organisms
Beyond its role as a biopolymer precursor, this compound also functions as a metabolic intermediate in certain biological systems, particularly in the context of carbon and energy metabolism.
Role in Microbial Carbon and Energy Metabolism
In some microorganisms, this compound can be part of the broader metabolic network for utilizing various carbon sources. For instance, in the context of PHA degradation, the stored P(3HB-co-3HV) can be broken down by intracellular depolymerases to release the 3HB and 3HV monomers. These monomers can then be further metabolized to provide carbon and energy for the cell during periods of starvation.
The metabolic fate of (R)-3-hydroxyvaleryl-CoA, the activated form of this compound, can vary. It can be cleaved to form acetyl-CoA and propionyl-CoA. researchgate.net Acetyl-CoA can then enter the citric acid cycle for energy production, while propionyl-CoA can be converted to succinyl-CoA, another intermediate of the citric acid cycle, through various metabolic pathways. This anaplerotic function of refilling the pool of citric acid cycle intermediates is a key aspect of its metabolic role. wikipedia.org
Interplay with Fatty Acid Metabolism in Non-Human Systems
The metabolism of this compound is closely intertwined with fatty acid metabolism, particularly the β-oxidation of odd-chain fatty acids. researchgate.net The β-oxidation spiral is a major pathway for the breakdown of fatty acids to generate acetyl-CoA. creative-proteomics.com When odd-chain fatty acids are metabolized through this pathway, the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. creative-proteomics.com
This propionyl-CoA is a key link to the synthesis of (R)-3-hydroxyvalerate. As mentioned earlier, propionyl-CoA can be a direct precursor for the 3HV monomer in PHA synthesis. encyclopedia.pub Therefore, organisms that are fed odd-chain fatty acids can produce 3HV-containing PHAs by channeling the products of fatty acid catabolism into biopolymer synthesis. This demonstrates a direct interplay between the catabolic process of fatty acid degradation and the anabolic process of PHA accumulation.
Physiological Roles of this compound in Model Organisms (e.g., C. elegans, Drosophila, specific bacteria)
The physiological roles of free this compound in the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are not well-documented in current scientific literature. Research on these model organisms has extensively explored the effects of other short-chain fatty acids and their derivatives on physiology, development, and aging. For instance, in C. elegans, the ketone body beta-hydroxybutyrate (βHB), a structurally similar compound, has been shown to extend lifespan by inhibiting histone deacetylases and activating stress response pathways. nih.govnih.gov Similarly, studies in Drosophila have investigated the behavioral and physiological effects of various compounds, including gamma-hydroxybutyric acid (GHB), but direct studies on this compound are lacking. nih.gov
In contrast, the role of this compound in specific bacteria is primarily understood in the context of its function as a monomer for the synthesis of the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). wikipedia.orgnih.gov PHBV is a type of polyhydroxyalkanoate (PHA), which are polyesters produced by numerous bacteria as intracellular carbon and energy storage compounds, particularly under conditions of nutrient limitation. nih.gov The incorporation of (R)-3-hydroxyvalerate monomers into the poly(3-hydroxybutyrate) (PHB) polymer chain alters the physical properties of the resulting copolymer, PHBV. Specifically, the 3-hydroxyvalerate component enhances the flexibility and toughness of the material, making it a more versatile bioplastic. wikipedia.org
The biosynthesis of the 3-hydroxyvalerate monomer in bacteria typically occurs via two parallel pathways that feed into the production of the final copolymer. nih.gov The synthesis of (R)-3-hydroxyvaleryl-CoA, the direct precursor for incorporation into PHBV, is a key metabolic process in these bacteria. While the primary and well-established role of this compound in these organisms is as a constituent of this storage polymer, the physiological effects of the free monomer within the bacterial cell are not as thoroughly characterized.
Below is a table summarizing the primary context in which this compound is studied in different model organisms.
| Model Organism | Primary Physiological Role of this compound | Key Research Findings |
| C. elegans | Not well-characterized. | No direct studies on the physiological effects of free this compound have been reported. Research has focused on related molecules like beta-hydroxybutyrate. nih.govnih.gov |
| Drosophila | Not well-characterized. | No direct studies on the physiological effects of free this compound have been reported. Research on other hydroxy acids like GHB has been conducted. nih.gov |
| Specific Bacteria (e.g., Bacillus aryabhattai, Haloferax mediterranei) | Monomer for PHBV synthesis. nih.govmdpi.com | Serves as a precursor for the production of the energy and carbon storage polymer PHBV. The incorporation of the 3-hydroxyvalerate monomer improves the material properties of the bioplastic. wikipedia.orgnih.gov |
Interkingdom Signaling and Environmental Interactions Involving this compound
The role of this compound as a specific signaling molecule in interkingdom or environmental interactions is an emerging area of research with limited direct evidence. While the field of microbial communication has identified numerous small molecules that mediate interactions between bacteria and between bacteria and their hosts, the specific function of this compound in this context is not as well-established as other signaling molecules like acyl-homoserine lactones or autoinducers.
However, there is evidence to suggest that related hydroxy fatty acids and their derivatives can play a role in the interactions of bacteria with their environment. For example, methyl-esterified oligomers of the related compound 3-hydroxybutyrate, produced by bacteria capable of polyhydroxyalkanoate synthesis, have been shown to possess antioxidant properties, protecting bacteria from hydroxyl radicals. researchgate.net This suggests a potential protective role for such compounds in the bacterial response to environmental stress.
The production and release of monomers from PHBV degradation could also be considered a form of environmental interaction. When bacteria that have accumulated PHBV die and lyse, the polymer can be degraded by other microorganisms in the environment, releasing (R)-3-hydroxybutyrate and this compound. wikipedia.org These compounds can then serve as a carbon and energy source for other microbes, influencing the local microbial community composition.
The table below outlines the potential, though not fully established, roles of this compound in broader ecological interactions.
| Interaction Type | Potential Role of this compound | Supporting Evidence/Hypothesis |
| Environmental Stress Response | May contribute to protecting bacteria from oxidative stress. | Oligomers of the related 3-hydroxybutyrate have demonstrated hydroxyl radical-scavenging activity. researchgate.net |
| Nutrient Cycling | Serves as a carbon and energy source for environmental microbes. | Degradation of PHBV in the environment releases its constituent monomers, which can be utilized by other microorganisms. wikipedia.org |
| Interspecies Communication | Not yet established as a direct signaling molecule. | While other short-chain fatty acids are known to act as signaling molecules, a specific signaling role for this compound has not been definitively identified. nih.gov |
Advanced Research Topics and Future Directions for R 3 Hydroxyvaleric Acid
Systems Biology and Omics Approaches to (R)-3-Hydroxyvaleric Acid Metabolism
Systems biology provides a holistic view of the complex intracellular networks that govern the production of this compound. By integrating various "omics" data, researchers can identify metabolic bottlenecks, discover regulatory mechanisms, and guide metabolic engineering strategies for enhanced production.
Proteomics and Metabolomics in Understanding this compound Pathways
Proteomics and metabolomics are powerful tools for elucidating the intricate cellular processes involved in this compound synthesis. Proteomics identifies and quantifies the entire set of proteins in a cell, while metabolomics does the same for small-molecule metabolites.
Proteomics: In the context of producing this compound, proteomics helps identify the key enzymes involved in its synthesis pathway, such as β-ketothiolase, acetoacetyl-CoA reductase, and PHA synthase. By comparing the proteomes of high-producing and low-producing microbial strains under different conditions, researchers can pinpoint enzymes whose expression levels correlate with yield. This integrated multi-omic analysis can reveal competing metabolic pathways that divert precursors away from the desired product. For instance, studies on related bioproducts like 3-hydroxypropionic acid have used proteomics to identify and subsequently eliminate pathways responsible for product degradation, leading to significant yield improvements. nih.gov
Metabolomics: Metabolomic analysis provides a snapshot of the metabolic state of a cell, identifying and quantifying intracellular and extracellular metabolites. For this compound production, this involves tracking the levels of key precursors like propionyl-CoA and acetyl-CoA, as well as the accumulation of the final product and any undesirable byproducts. nih.gov This approach is crucial for diagnosing metabolic imbalances. For example, an accumulation of upstream intermediates might indicate a bottleneck at a specific enzymatic step, while the presence of unexpected byproducts could reveal previously unknown competing pathways. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for this purpose. nih.gov
| Omics Application | Research Focus | Key Findings & Implications |
| Proteomics | Identification of key enzymes (e.g., β-ketothiolase, reductases) and regulatory proteins. | Reveals expression level correlations with product yield; identifies competing protein expression. |
| Metabolomics | Quantification of precursors (propionyl-CoA, acetyl-CoA), product ((R)-3-HV), and byproducts. | Pinpoints metabolic bottlenecks and flux diversions; provides a direct measure of pathway efficiency. |
| Integrated Multi-Omics | Combining proteomic and metabolomic data for a holistic view. | Elucidates complex regulatory networks; guides targeted genetic modifications for strain improvement. nih.gov |
Fluxomics and Metabolic Flux Analysis for this compound Production
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological network. It provides a detailed map of how carbon flows through the cell, highlighting the efficiency of pathways leading to the synthesis of this compound.
A key technique within fluxomics is ¹³C-Metabolic Flux Analysis (¹³C-MFA), where a ¹³C-labeled substrate (like ¹³C-glucose or glycerol) is fed to the microbial culture. nih.gov The distribution of the ¹³C isotope in various intracellular metabolites, particularly amino acids, is then measured. This labeling pattern provides crucial information for calculating the intracellular fluxes.
For this compound production, MFA can:
Quantify Precursor Supply: The analysis reveals the flux towards key precursors like propionyl-CoA and acetyl-CoA, as well as the reducing equivalent NADPH. researchgate.net This is critical, as limited availability of these molecules is often a major constraint. nih.gov
Evaluate Engineering Strategies: MFA is used to assess the impact of genetic modifications on the metabolic network, confirming whether an intended change has successfully redirected carbon flux towards the desired product. nih.gov
Synthetic Biology Applications for this compound
Synthetic biology offers a suite of powerful tools for the targeted and rational engineering of microorganisms to function as efficient "cell factories" for producing this compound.
Rational Design of Microbial Cell Factories for this compound
The rational design of microbial cell factories involves making targeted genetic modifications based on a deep understanding of metabolic pathways. The goal is to enhance the flow of carbon toward this compound while minimizing flux to competing pathways and preventing the accumulation of toxic intermediates.
Key strategies include:
Pathway Overexpression: Increasing the expression of genes encoding the core enzymes of the this compound synthesis pathway.
Altering Redox Balance: Engineering the cell's metabolism to increase the supply of NADPH, a crucial cofactor for the reductase enzyme in the pathway. For example, expressing a membrane-bound transhydrogenase can alter the intracellular redox balance and has been shown to increase the incorporation of 3-hydroxyvalerate (B1259860) into copolymers. oup.com
Precursor Supply Enhancement: Modifying central carbon metabolism to boost the production of propionyl-CoA. This can involve engineering pathways that convert common substrates like glucose or alternative precursors like threonine into propionyl-CoA. oup.com
Deletion of Competing Pathways: Knocking out genes that encode enzymes for pathways that consume precursors or the final product, thereby preventing loss of yield.
| Engineering Strategy | Target | Example Organism | Desired Outcome |
| Alter Redox Balance | Increase NADPH/NADP+ ratio | Rhodospirillum rubrum | Increased 3HV fraction in PHBV. oup.com |
| Enhance Precursor Supply | Boost propionyl-CoA pool | Cupriavidus necator | Higher production of (R)-3-hydroxyvaleryl-CoA. elsevierpure.com |
| Delete Competing Pathways | Remove byproduct formation | Escherichia coli | Redirected carbon flux to the main production pathway. |
CRISPR-based Genome Editing for this compound Strain Improvement
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) and its associated protein, Cas9, have revolutionized genome editing, providing a precise, efficient, and versatile tool for modifying microbial genomes. nih.gov
For improving this compound production, CRISPR-Cas9 can be used to:
Gene Knockouts: Easily and efficiently delete genes responsible for competing metabolic pathways or product degradation.
Gene Knock-ins: Insert new genes or entire metabolic pathways into the host chromosome to introduce novel synthesis routes or improve precursor supply. mdpi.com
Promoter Engineering: Fine-tune the expression levels of key pathway enzymes by editing their promoter regions to optimize metabolic flux and avoid the buildup of toxic intermediates.
Combinatorial Engineering: Rapidly create a large library of mutant strains with various combinations of gene edits, which can then be screened to find the highest producers. Iterative CRISPR-based methods allow for the recursive engineering of multiple traits. nih.gov
The use of histone deacetylase inhibitors like valproic acid has been shown to enhance the efficiency of CRISPR-mediated gene editing by making the chromatin structure more accessible. mdpi.comresearchgate.net
Computational Modeling and Simulation of this compound Pathways
Computational models are indispensable for understanding and optimizing the complex biological systems involved in this compound production. These models can simulate cellular behavior, predict the effects of genetic modifications, and guide the design of more efficient production strategies.
Mathematical modeling can be used to develop and optimize feeding strategies in fed-batch fermentations. elsevierpure.com Low-structured mathematical models can describe cell growth, substrate consumption, and product formation. For instance, models have been developed for Cupriavidus necator to optimize the production of PHBV by simulating the consumption of various carbon sources like glucose and valeric acid. elsevierpure.com
These models can account for factors such as:
Substrate Inhibition: Modeling how high concentrations of a substrate (e.g., glucose) can inhibit the consumption of another (e.g., glycerol). elsevierpure.com
Kinetic Parameters: Incorporating key parameters like maximum specific growth rates and specific production rates.
Precursor Influence: Simulating how the concentration of precursors, such as valeric acid, directly influences the final composition of the copolymer, specifically the mole fraction of 3-hydroxyvalerate. elsevierpure.comresearchgate.net
By running in silico (computer-based) simulations, researchers can test numerous hypotheses about metabolic engineering strategies before implementing them in the laboratory, saving significant time and resources. These models serve as a critical component of the design-build-test-learn cycle in synthetic biology.
Q & A
Q. What are the established methods for synthesizing enantiomerically pure (R)-3-Hydroxyvaleric acid in laboratory settings?
this compound can be synthesized via:
- Chemical depolymerization of polyhydroxyalkanoates (PHAs), such as poly[(R)-3-hydroxybutyrate-co-(R)-3-hydroxyvalerate] (PHBV), using acid-catalyzed methanolysis .
- Enzymatic hydrolysis of 3-hydroxyalkanenitriles using immobilized nitrile hydratase and amidase from Comamonas testosteroni, yielding high-purity products after optimization .
- Microbial fermentation with strains like Pseudomonas putida or Arthrobacter crystallopietes, which selectively produce the (R)-enantiomer via β-oxidation pathways .
Q. How does this compound function in metabolic pathways, particularly in energy metabolism?
this compound acts as a C5-ketone body derived from odd-chain fatty acids. It serves as:
- A precursor for propionyl-CoA , replenishing citric acid cycle intermediates (e.g., succinyl-CoA) during energy deficit .
- An alternative energy substrate for the brain, crossing the blood-brain barrier and influencing neurochemical pathways linked to anxiety and alcohol craving .
Q. What safety precautions are critical when handling this compound in laboratory experiments?
Key precautions include:
- Personal protective equipment (PPE) : Gloves (nitrile or neoprene) and sealed goggles to avoid skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods to mitigate inhalation risks (GHS Specific Target Organ Toxicity, Single Exposure Category 3) .
- Storage : Keep in dry, cool conditions away from ignition sources .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from:
- Enantiomeric purity : Impure samples (e.g., racemic mixtures) may yield conflicting results. Validate purity via chiral HPLC or polarimetry .
- Experimental models : Differences in cell lines, animal strains, or dosage regimes. Cross-validate findings using orthogonal assays (e.g., in vitro enzymatic vs. in vivo metabolomic studies) .
- Data normalization : Account for batch effects in metabolomic studies by spiking internal standards (e.g., deuterated analogs) .
Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?
Preferred methodologies include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) :
| Parameter | Value |
|---|---|
| Retention Time | ~2.045 min (C18 column) |
| Molecular Ion (m/z) | 117.056 ([M-H]⁻) |
| Fragmentation | 73.029 (C3H5O2⁻) |
| Source: Food & Function metabolomic data . |
- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR (δ 1.3–1.5 ppm for methyl groups; δ 4.1 ppm for hydroxyl proton) to confirm structural integrity .
Q. How should researchers design experiments to investigate the neuroactive effects of this compound in vivo?
- Animal models : Utilize rodents with induced metabolic stress (e.g., ketogenic diet) to amplify this compound levels .
- Endpoint assays : Pair behavioral tests (e.g., elevated plus maze for anxiety) with brain metabolomics to correlate metabolite levels with phenotypic outcomes .
- Isotope tracing : Administer ¹³C-labeled valeric acid to track hepatic conversion to this compound and its brain uptake .
Q. What strategies optimize the incorporation of this compound into biodegradable polymers like PHBV?
- Copolymer tuning : Adjust the hydroxyvalerate (HV) monomer ratio (e.g., 2.3–9% HV) to balance crystallinity and degradation rates .
- Characterization : Use Gel Permeation Chromatography (GPC) for molecular weight analysis (average Mn ~1,000,000) and DSC to measure thermal transitions .
- Enzymatic degradation : Test polymer breakdown using lipases (e.g., Pseudomonas fluorescens) under simulated physiological conditions .
Methodological Challenges & Solutions
Q. How can metabolomic studies account for the instability of this compound during sample preparation?
- Stabilization : Add 0.1% formic acid to inhibit enzymatic degradation in plasma/brain homogenates .
- Rapid processing : Freeze samples at -80°C within 10 minutes of collection to preserve analyte integrity .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression : Fit data to Hill or log-logistic models to estimate EC₅₀ values for cytotoxicity .
- Multivariate analysis : Apply PCA or PLS-DA to disentangle confounding variables (e.g., batch effects, solvent toxicity) .
Q. How can researchers ensure reproducibility in enantioselective synthesis of this compound?
- Quality control : Validate each batch via chiral GC-MS and report enantiomeric excess (ee) ≥98% .
- Process standardization : Document reaction parameters (e.g., pH, temperature) for microbial fermentations to minimize variability .
Ethical & Regulatory Considerations
Q. What ethical guidelines apply to human studies investigating this compound’s role in psychiatric disorders?
- Informed consent : Disclose potential risks (e.g., metabolite-induced neurochemical changes) in protocols .
- Data anonymization : Securely store metabolomic data to protect participant privacy .
Q. Are there regulatory restrictions on transporting this compound for international collaborations?
- Classification : Current GHS data lack transport hazard classification; treat as non-hazardous for shipping unless local regulations specify otherwise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
